Physicochemical Properties and Stability of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: A Comprehensive Technical Guide
Physicochemical Properties and Stability of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern drug discovery, fused bicyclic heterocycles serve as privileged scaffolds for designing highly selective kinase inhibitors. 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CAS: 1609679-06-2) is a highly specialized building block that merges a hydrogen-bond-rich tetrahydropyridin-4-one (lactam) ring with a reactive 2-iodopyrrole moiety.
This whitepaper provides an in-depth analysis of the physicochemical properties, inherent stability liabilities, and synthetic utility of this scaffold. Designed for application scientists and medicinal chemists, this guide bridges the gap between theoretical molecular dynamics and practical, self-validating laboratory workflows.
Structural & Physicochemical Profiling
Understanding the behavior of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one requires deconstructing its molecular architecture. The molecule is entirely rigid (0 rotatable bonds), which minimizes the entropic penalty upon binding to a target protein's active site.
The core features two distinct nitrogen environments:
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The Pyrrole N-H : A weakly acidic hydrogen bond donor (HBD) integrated into an electron-rich aromatic system.
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The Lactam N-H and C=O : The tetrahydropyridin-4-one ring provides a classic donor-acceptor motif. The resonance stabilization of the lactam amide bond ensures structural rigidity and high polarity, driving the molecule's Topological Polar Surface Area (TPSA).
The addition of the iodine atom at the 2-position of the pyrrole ring acts as a massive lipophilic counterweight to the polar lactam, significantly increasing the overall LogP and providing a highly polarizable electron cloud.
Quantitative Physicochemical Data
The following table summarizes the core properties, mapping empirical and computed metrics to their structural origins 12.
| Property | Value | Causality / Structural Origin |
| Molecular Formula | C₇H₇IN₂O | Fused pyrrolo-pyridine core with mono-iodo substitution. |
| Molecular Weight | 262.05 g/mol | The heavy iodine atom (126.9 g/mol ) accounts for ~48% of the total mass. |
| TPSA | 44.9 Ų | Driven exclusively by the lactam (NH, C=O) and pyrrole (NH) heteroatoms. |
| H-Bond Donors (HBD) | 2 | Contributed by the Pyrrole N-H and Lactam N-H. |
| H-Bond Acceptors (HBA) | 1 | Contributed by the Lactam C=O. |
| Rotatable Bonds | 0 | Fully fused bicyclic ring system ensures absolute conformational rigidity. |
| C-I Bond Energy | ~234 kJ/mol | Highly polarizable iodine atom on an electron-rich pyrrole creates a weak bond 3. |
Chemical Stability & Degradation Pathways
The strategic advantage of the iodo-substituent in synthesis is simultaneously its greatest liability in formulation and storage. The stability profile of this compound is dictated by three primary degradation vectors:
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Photolytic Degradation (Homolytic Cleavage) : The carbon-iodine (C-I) bond is notoriously weak, with a bond dissociation energy of approximately 234 kJ/mol. Exposure to UV or ambient visible light provides sufficient energy to induce homolytic cleavage, generating a highly reactive pyrrole radical and an iodine radical. This typically results in rapid dehalogenation or the formation of complex dimers 3.
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Oxidative Susceptibility : The pyrrole ring is an electron-rich heteroaromatic system. In the presence of Reactive Oxygen Species (ROS) or prolonged atmospheric oxygen exposure, the ring is susceptible to oxidation, yielding N-oxides or hydroxylated pyrrole derivatives.
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Hydrolytic Robustness : Unlike the reactive pyrrole, the tetrahydropyridin-4-one lactam is highly stable. The resonance stabilization of the amide bond protects it from hydrolysis at physiological pH (pH 7.4). Ring-opening to an amino acid derivative only occurs under extreme aqueous acidic (pH < 2) or basic (pH > 12) conditions.
Fig 1. Primary degradation pathways of 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one.
Experimental Workflows & Protocols
To ensure data integrity during preclinical evaluation, all stability and physicochemical assays must be designed as self-validating systems .
Protocol 1: Self-Validating Forced Photodegradation (ICH Q1B)
Because the C-I bond is highly photolabile, establishing the exact kinetics of UV-induced degradation is critical.
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Step 1: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Methanol/Water (50:50 v/v).
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Step 2: Aliquot 2 mL of the solution into clear quartz vials (Test) and amber vials wrapped tightly in aluminum foil (Dark Control).
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Step 3: Expose the vials to a cool white fluorescent lamp and near-UV lamp targeting an overall illumination of 1.2 million lux hours and 200 Watt hours/m².
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Step 4: Quench the reaction at 0h, 6h, 12h, and 24h by transferring aliquots to amber LC vials and storing at 4°C.
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Step 5: Analyze via UHPLC-MS/MS using a C18 column and a gradient of 0.1% Formic Acid in Water/Acetonitrile.
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Causality & Self-Validation Mechanism: The inclusion of the foil-wrapped dark control validates that any observed degradation in the test vials is exclusively photolytic, not thermal. Furthermore, the protocol mandates a mass balance calculation (Sum of Intact API Area + Degradant Areas ≈ 100% of Time 0 Area). If mass balance falls below 95%, it validates the presence of undetected volatile degradants (e.g., liberated iodine gas) or insoluble polymeric dimers.
Protocol 2: Thermodynamic Kinetic Solubility & LogD Determination
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Step 1: Add 5 mg of solid compound to 1 mL of 100 mM Phosphate Buffered Saline (pH 7.4) in a glass vial.
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Step 2: Agitate the suspension at 37°C at 300 RPM.
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Step 3: Extract 100 µL aliquots at 24h and 48h. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.
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Step 4: Dilute the supernatant 1:10 in mobile phase and quantify via LC-UV against a standard calibration curve.
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Causality & Self-Validation Mechanism: Thermodynamic equilibrium is strictly validated by comparing the 24h and 48h time points. If the concentration variance between these two points is <5%, equilibrium is confirmed. Triplicate LC-UV injections validate instrument precision, ensuring the low aqueous solubility driven by the lipophilic iodine atom is accurately captured.
Fig 2. Self-validating experimental workflow for forced degradation and stability testing.
Pharmacological Utility & Synthetic Reactivity
Despite its photolability, 2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is highly prized in medicinal chemistry. The pyrrolo[3,2-c]pyridin-4-one core mimics the hinge-binding motifs required to anchor molecules into the ATP-binding pockets of kinases.
Derivatives of this scaffold have been extensively patented as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) 4 and Casein Kinase 1 (CSNK1) 5, which are critical targets in oncology.
Synthetically, the low C-I bond dissociation energy (~234 kJ/mol) makes this molecule an exceptionally reactive electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The iodine atom facilitates rapid oxidative addition to Pd(0) catalysts under much milder conditions than corresponding bromides or chlorides, allowing for late-stage functionalization of the pyrrole core without degrading the sensitive lactam ring 3.
References
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PubChem . 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (CID 22038513). National Center for Biotechnology Information. 1
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Google Patents . WO2020216781A1 - 4H-pyrrolo[3,2-c]pyridin-4-one compounds. 4
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Google Patents . US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives. 5
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Grokipedia . Organoiodine chemistry - Bond Dissociation Energy. 3
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ChemicalBook . CAS 1609679-06-2 | 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-iodo-. 2
Sources
- 1. 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one | C7H8N2O | CID 22038513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1609679-06-2 | CAS DataBase [m.chemicalbook.com]
- 3. Organoiodine chemistry â Grokipedia [grokipedia.com]
- 4. WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds - Google Patents [patents.google.com]
- 5. US11339157B1 - 4H-pyrrolo[3,2-c]pyridin-4-one derivatives - Google Patents [patents.google.com]




